molecular formula C19H16ClN3O2 B1231997 Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- CAS No. 877459-37-5

Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-

Cat. No. B1231997
M. Wt: 353.8 g/mol
InChI Key: HOQLQTPBSOVRJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical processes, aiming to achieve the desired molecular structure and functional properties. Notably, the metabolic formation and synthesis of related compounds indicate a strategic approach to achieve hypocholesteremic effects, as demonstrated by the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, highlighting the intricate steps involved in obtaining such compounds with specific biological activities (Sinsheimer et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives plays a crucial role in their biological activities and chemical properties. For instance, the crystal structure analysis of a related compound provides insight into the spatial arrangement and potential interaction sites that could influence its biological effects. The detailed structure of (R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea offers a glimpse into the complex arrangement and interactions at the molecular level, which are crucial for its function (Li et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can lead to various products with distinct properties. For example, the synthesis and evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrate the versatility of such compounds in chemical transformations and their potential in medical applications (Jian Feng et al., 2020).

Physical Properties Analysis

The physical properties of "Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-" and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application. The crystal structure and biological activities study provide valuable data on the physical characteristics that influence its use in various fields (Li et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application scope of this compound. Investigations into the synthesis and biological activity of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds highlight the importance of chemical properties in determining the efficacy and potential uses of such molecules in therapeutic contexts (M. M. Al-Sanea et al., 2018).

Scientific Research Applications

Urea Biosensors

Urea, an organic compound critical in the nitrogen metabolism of organisms, serves as a key indicator of various health conditions and environmental factors. Recent advances have led to the development of urea biosensors, utilizing enzyme urease for detection. Such biosensors employ nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, showing potential in medical diagnostics and environmental monitoring (Botewad et al., 2021).

Agricultural Applications

In agriculture, urea plays a dual role as a non-protein nitrogen source in animal feed and as a nitrogen fertilizer enhancing plant growth. Research on urea metabolism in ruminants reveals its significance in improving the efficiency of feed protein utilization. Innovations in fertilizer technology aim to mitigate environmental pollution through controlled-release formulations and urease inhibitors, enhancing nitrogen use efficiency and reducing losses (Jin et al., 2018).

Environmental Implications

Urea's environmental footprint, particularly in relation to fertilizer use, has prompted research into urease and nitrification inhibitors. These studies focus on reducing ammonia volatilization and greenhouse gas emissions from urea-based fertilizers, with implications for sustainable agriculture and environmental protection (Ray et al., 2020).

Drug Design Applications

Urea derivatives, due to their unique hydrogen bonding capabilities, find extensive applications in drug design. They are incorporated into small molecules for modulating drug-target interactions, impacting selectivity, stability, toxicity, and pharmacokinetic profiles. This highlights urea's pivotal role in medicinal chemistry and therapeutic developments (Jagtap et al., 2017).

Microbial Metabolism and Soil Fertility

Urea's role extends to microbial metabolism in aquatic and terrestrial ecosystems, influencing nitrogen recycling and soil fertility. The enzymatic breakdown of urea by urease in various microorganisms underscores its importance in nutrient cycling, with implications for enhancing soil fertility and agricultural productivity (Solomon et al., 2010).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)22-19(24)23-18-17(10-5-11-21-18)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQLQTPBSOVRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399640
Record name 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-

CAS RN

877459-37-5
Record name 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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